Ethyl 3-methylhexanoate

Übersicht

Beschreibung

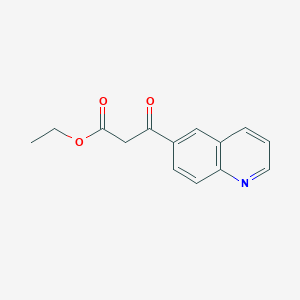

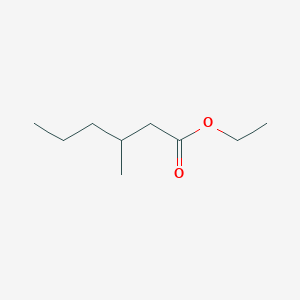

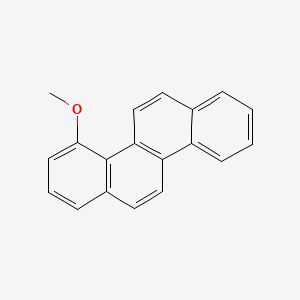

Ethyl 3-methylhexanoate is a chemical compound with the molecular formula C9H18O2 . It has an average mass of 158.238 Da and a monoisotopic mass of 158.130676 Da .

Molecular Structure Analysis

The molecular structure of Ethyl 3-methylhexanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . It contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 ester .Physical And Chemical Properties Analysis

Ethyl 3-methylhexanoate has a molecular weight of 158.2380 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Enzymatic Production and Catalysis

- Ethyl 3-methylhexanoate is involved in the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a valuable synthetic intermediate for pregabalin, using immobilized lipase from Pseudomonas cepacia. This process shows potential for large-scale production due to its efficiency and high tolerance to substrate concentrations (Zheng et al., 2012).

Chemical Synthesis

- Research on 3-methoxyhexanoic acid, prepared from ethyl 3-hydroxy-hexanoate, has explored the optimal reaction conditions, highlighting the importance of this compound in nucleophilic substitution reactions for producing various chemical derivatives (Han Jianrong, 2013).

Metabolism Studies

- A study focusing on the metabolism of 2-ethylhexanoic acid (closely related to ethyl 3-methylhexanoate) in humans found that beta-oxidation is a major catabolic pathway, with significant implications for understanding the metabolic processing of similar compounds (Stingel et al., 2007).

Industrial Applications

- Ethyl 3-methylhexanoate and its derivatives are used in various industrial applications. For instance, studies have explored its use in the production of diesel additives and performance enhancers, reflecting its potential utility in fuel industries (Oprescu et al., 2014).

Chemoenzymatic Manufacturing Processes

- The compound plays a role in the chemoenzymatic manufacturing process of pregabalin, an active ingredient in Lyrica. This process involves resolving racemic mixtures and has improved the efficiency of pregabalin production (Martínez et al., 2008).

Sustainability Metrics in Chemical Production

- Ethyl 3-methylhexanoate is also significant in the context of sustainability metrics in chemical process development. Its production and applications are analyzed for economic and environmental impacts, highlighting its role in sustainable chemistry (Patel et al., 2015).

Green Chemistry and Biocatalysis

- Sustainable biocatalytic procedures have been developed for obtaining branched acid esters using ethyl 3-methylhexanoate derivatives. These processes align with the principles of green chemistry, indicating the compound's relevance in environmentally friendly manufacturing (Montiel et al., 2021).

Catalytic Synthesis

- Ethyl 3-methylhexanoate is utilized in the catalytic synthesis of 2-ethyl-1-hexanol and 2-methyl-1-pentanol, showcasing its versatility in producing commercially important chemicals through innovative catalytic processes (Patankar & Yadav, 2017).

Optical Properties and Chlorophyll Derivatives

- Modifications in (bacterio)chlorophyll derivatives involving ethyl 3-methylhexanoate analogs have been studied to understand their optical properties. This research contributes to the broader understanding of chlorophyll degradation and its derivatives' properties (Tamiaki et al., 2012).

Bioreduction and Enantioselectivity

- The bioreduction of ethyl 3-oxohexanoate (a related compound) to produce ethyl (R)-3-hydroxyhexanoate demonstrates the potential of ethyl 3-methylhexanoate in enantioselective syntheses, important in pharmaceutical and chemical industries (Ramos et al., 2011).

Aroma Compounds in Beverages

- In beverage industry research, compounds like ethyl hexanoate, closely related to ethyl 3-methylhexanoate, have been identified as key aroma compounds in certain liquors, contributing to the sensory qualities of these beverages (Xu Yan, 2013).

Material Science Applications

- Metal 2-ethylhexanoates, chemically akin to ethyl 3-methylhexanoate, are extensively used in material science as precursors and catalysts, demonstrating the compound's relevance in the development of new materials and technologies (Mishra et al., 2007).

Wirkmechanismus

Ethyl 3-methylhexanoate is a chemical compound with the molecular formula C9H18O2 . It is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the characteristic fragrances of fruits and flowers .

Target of Action

As an ester, it may interact with various enzymes and proteins within the body, particularly those involved in metabolic processes .

Mode of Action

Generally, esters can undergo hydrolysis in the presence of a base or an acid to form an alcohol and a carboxylic acid . This reaction is fundamental to many biological processes.

Biochemical Pathways

Esters play a crucial role in numerous biochemical pathways, including lipid metabolism and signal transduction .

Pharmacokinetics

The compound’s physical properties such as its molecular weight of158.2380 and its boiling point can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

Esters like ethyl 3-methylhexanoate are often associated with pleasant odors and are frequently used in the fragrance and flavor industry .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of Ethyl 3-methylhexanoate. For instance, its boiling point suggests that the compound may be volatile at high temperatures.

Eigenschaften

IUPAC Name |

ethyl 3-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEFHYCDPYOFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483165 | |

| Record name | Ethyl3-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methylhexanoate | |

CAS RN |

41692-47-1 | |

| Record name | Ethyl3-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)

![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)

![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)